molecular formula C22H21FN4O3 B2405017 N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902009-53-4

N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2405017
CAS No.: 902009-53-4
M. Wt: 408.433
InChI Key: CRWUUZNXSBARRJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidine scaffold. Key structural features include:

  • A 3-fluorophenyl group attached to the carboxamide nitrogen, which may enhance binding affinity through halogen interactions.
  • A 3-methoxypropyl substituent at position 1, likely improving solubility due to its ether linkage.
  • A methyl group at position 9, which may influence steric and electronic properties of the core structure.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-14-6-4-9-27-19(14)25-20-17(22(27)29)13-18(26(20)10-5-11-30-2)21(28)24-16-8-3-7-15(23)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWUUZNXSBARRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN4O3C_{22}H_{21}FN_{4}O_{3}, with a molecular weight of approximately 408.43 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21FN4O3
Molecular Weight408.43 g/mol
PurityTypically ≥ 95%

Anticancer Properties

This compound has been identified as a potent inhibitor of the Met kinase superfamily , which is associated with various cancer types. The compound demonstrates significant enzyme potency and selectivity against specific kinases involved in tumor growth and metastasis .

Mechanism of Action:
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound induces genomic instability in cancer cells, leading to increased cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity . Research indicates that similar pyrimidine derivatives can suppress key inflammatory mediators such as COX-2 and NF-kB . The ability to modulate these pathways suggests potential applications in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multistep synthetic routes. One common method includes Knoevenagel-Michael cyclocondensation , which combines barbituric acid derivatives with malononitrile and arylaldehyde derivatives to form the desired pyrimidine scaffold .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models. For instance:

  • In vitro Studies: The compound has shown promising results in inhibiting cell proliferation in BRCA-mutant cancer cell lines with significant potency (EC50 values as low as 0.3 nM) .
  • In vivo Studies: Animal models have demonstrated that the compound can effectively reduce tumor size when administered as a single agent or in combination with other chemotherapeutics like temozolomide .

Comparison with Similar Compounds

Position 1 Substituents

  • Methyl vs.

Carboxamide Substituents

  • Halogenated Aryl Groups : The 3-fluorophenyl group (target compound and ) balances lipophilicity and electronic effects, often enhancing target binding via halogen bonding .
  • Methoxy-Substituted Aryl Groups : Compounds with 2,4-dimethoxyphenyl () exhibit higher solubility but reduced blood-brain barrier penetration due to increased polar surface area .

Position 9 Methylation

The 9-methyl group (present in the target compound and ) likely stabilizes the planar conformation of the fused ring system, which is critical for π-π stacking interactions with aromatic residues in enzyme active sites .

Research Findings and Pharmacological Insights

  • Antimycobacterial Activity: A related compound () with a benzyl group at position 1 and imidazole-containing amide showed inhibitory activity against M.
  • Solubility-Target Affinity Trade-off : Methoxypropyl-substituted analogs (e.g., ) demonstrate improved solubility but reduced cellular uptake compared to methyl or benzyl derivatives, highlighting the need for balanced substituent design .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature100–110°C+20%
DMF Solvent Ratio25–30%+15%
Catalyst Loading (Pd)5 mol%-10% (cost)

Q. Table 2: Biological Activity Profile

StrainMIC (µg/mL)Assay TypeReference
M. tuberculosis H37Rv20Broth Microdilution
M. smegmatis mc²15550Resazurin Assay
HEK293 (Cytotoxicity)>100MTT Assay

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